molecular formula C15H15FN4O2S B5563035 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5563035
M. Wt: 334.4 g/mol
InChI Key: HGZQKVKWOSVDLJ-UHFFFAOYSA-N
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Description

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a useful research compound. Its molecular formula is C15H15FN4O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is 334.08997507 g/mol and the complexity rating of the compound is 486. The solubility of this chemical has been described as 2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 8-{[(4-fluorophenyl)methyl]sulfany}-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 460725-53-5 , is a bioactive small molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its structure, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C15H15FN4O2S
  • Molecular Weight : 334.4 g/mol
  • CAS Number : 460725-53-5

The compound features a purine core structure modified with a fluorophenylmethylsulfanyl group and three methyl groups at specific positions, contributing to its unique biological properties.

Research indicates that compounds similar to 8-{[(4-fluorophenyl)methyl]sulfany}-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been noted:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Compounds with similar structures have shown significant inhibition of PARP enzymes, which play a critical role in DNA repair processes. For instance, a related compound demonstrated Ki values of 1.2 nM and 0.87 nM for PARP1 and PARP2 respectively .
  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in models with BRCA1/2 mutations. In vitro studies indicated an EC50 of 0.3 nM against MX-1 breast cancer cells .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and bioavailability when administered orally. This aspect is crucial for therapeutic applications in oncology.

Anticancer Efficacy

A notable study explored the efficacy of related compounds in treating breast cancer models. The findings indicated that these compounds not only inhibited tumor growth but also enhanced the effectiveness of conventional chemotherapeutic agents like cisplatin and temozolomide .

Table: Summary of Biological Activities

Activity TypeTarget/EffectEC50/Ki ValuesReference
PARP InhibitionPARP1Ki = 1.2 nM
PARP2Ki = 0.87 nM
Antitumor ActivityMX-1 Breast Cancer CellsEC50 = 0.3 nM
Capan-1 Breast Cancer CellsEC50 = 5 nM

Properties

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZQKVKWOSVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327005
Record name 8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

460725-53-5
Record name 8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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